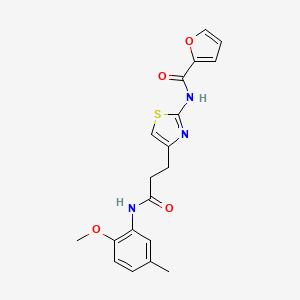![molecular formula C14H14FNO3 B2632627 6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 346446-20-6](/img/structure/B2632627.png)
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 346446-20-6. It has a molecular weight of 263.27 and its IUPAC name is 6-[(2-fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-4,7-10H,5-6H2,(H,16,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Optically Active Cyclohexene Derivative Synthesis : A study by Yamada et al. (2006) developed efficient synthesis methods for an optically active cyclohexene antisepsis agent, demonstrating the potential for creating highly selective and effective compounds for medical applications (Yamada et al., 2006).
Cyclic Imides and Open-Chain Amide Carboxylic Acid : Research by Smith and Wermuth (2012) reported the synthesis and structural analysis of cyclic imides and an open-chain amide carboxylic acid derived from reactions with cis-cyclohexane-1,2-carboxylic anhydride, highlighting the diversity of structures that can be achieved and their potential applications (Smith & Wermuth, 2012).
Synthesis of Ethyl 2-Amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate : A study focused on the synthesis and characterization of a compound derived from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, offering insights into potential pharmacological properties and applications of such derivatives (Sapnakumari et al., 2014).
Potential Pharmacological Applications
Novel Immunosuppressant Synthesis : Chujo et al. (2001) described synthetic routes to a novel immunosuppressant, showcasing the potential of fluoro-cyclohexene derivatives in developing new therapeutic agents (Chujo et al., 2001).
Anti-Inflammatory Compound Synthesis : Lloret et al. (2009) reproduced the synthesis of an anti-inflammatory agent, underlying the role of fluoro-cyclohexene derivatives in creating new anti-inflammatory medications (Lloret et al., 2009).
Metabolic Fate and Structural Insights
- Metabolic Fate of TAK-242 : Investigations into the metabolic fate of TAK-242, a compound structurally related to the topic of interest, revealed unique metabolic pathways, shedding light on the complexities of drug metabolism and potential implications for pharmacokinetics and toxicity profiles (Jinno et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-[(2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-4,7-10H,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLMIPZSIZTSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

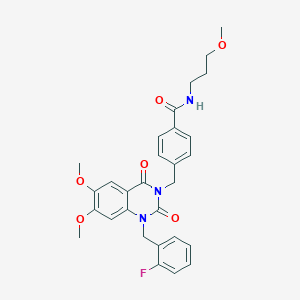

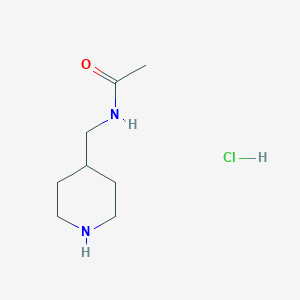
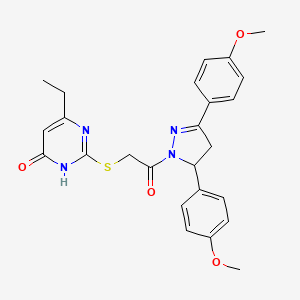

![4-Chloro-6-nitrothieno[2,3-d]pyrimidine](/img/structure/B2632551.png)
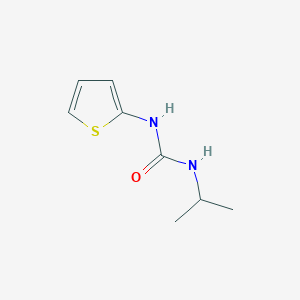
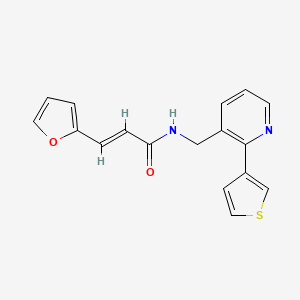

![N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide](/img/structure/B2632556.png)


